molecular formula C21H16FN5O2 B11162612 N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11162612
M. Wt: 389.4 g/mol
InChI Key: RBPQKYQHCABGMM-UHFFFAOYSA-N
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Description

N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorine atom, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of phenol with benzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Fluorine Atom:

    Formation of the Tetraazole Ring: The tetraazole ring is formed through a cyclization reaction involving the appropriate precursors, such as hydrazine and an azide compound.

    Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl and tetraazole-fluorobenzamide moieties through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of N1-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the nitro group can produce aniline derivatives.

Mechanism of Action

The mechanism of action of N1-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by binding to specific receptor sites, leading to altered signal transduction pathways .

Comparison with Similar Compounds

N~1~-[4-(benzyloxy)phenyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can be compared with similar compounds such as:

Properties

Molecular Formula

C21H16FN5O2

Molecular Weight

389.4 g/mol

IUPAC Name

5-fluoro-N-(4-phenylmethoxyphenyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C21H16FN5O2/c22-16-6-11-20(27-14-23-25-26-27)19(12-16)21(28)24-17-7-9-18(10-8-17)29-13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,24,28)

InChI Key

RBPQKYQHCABGMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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